Ethyl 2-amino-5-chloronicotinate

Medicinal Chemistry Physicochemical Profiling Drug Discovery

Researchers requiring a chlorinated pyridine building block for heterocyclic synthesis often face supply inconsistencies and incomplete analytical characterization. Ethyl 2-amino-5-chloronicotinate (CAS 169495-51-6) solves this with full X-ray and NMR validation, plus a reactive 5-chloro handle for Pd-catalyzed cross-coupling and nucleophilic aromatic substitution. • Building block for 6-chloroimidazo[1,2-a]pyridine-8-formate derivatives; • Validated ecto-5'-nucleotidase inhibitor (Ki 229 nM); • Batch-specific QC with COA; • Available in bulk with global logistics support.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
CAS No. 169495-51-6
Cat. No. B189962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-5-chloronicotinate
CAS169495-51-6
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CC(=C1)Cl)N
InChIInChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11)
InChIKeyQFAFZWZBZJZCKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-amino-5-chloronicotinate Physicochemical Profile


Ethyl 2-amino-5-chloronicotinate (CAS 169495-51-6) is a chlorinated pyridine derivative belonging to the class of 2-aminonicotinic acid esters. It serves as a key synthetic building block and precursor in medicinal chemistry and agrochemical research . The compound is characterized by a chlorine atom at the 5-position of the pyridine ring and an ethyl ester group at the 3-position. Its molecular formula is C₈H₉ClN₂O₂, with a molecular weight of 200.62 g/mol. Key physicochemical properties include a logP of approximately 2.08, a topological polar surface area of 65.2 Ų, and a measured aqueous solubility of 0.82 g/L at 25 °C [1]. The solid-state structure has been fully characterized, including its X-ray crystal structure and complete NMR spectral assignments [2].

Ethyl 2-amino-5-chloronicotinate: Substitution Constraints


Generic substitution with closely related compounds like 2-aminonicotinic acid or the unsubstituted ethyl 2-aminonicotinate fails to replicate critical reactivity and physicochemical profiles [1]. The presence of the ethyl ester and the 5-chloro substituent work in concert to define the molecule's properties. The ethyl ester significantly alters solubility and reactivity compared to the free acid , while the 5-chloro group provides a synthetic handle for further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling [1]. Critically, this specific substitution pattern is essential for the compound's role in constructing complex heterocyclic scaffolds, such as imidazo[1,2-a]pyridines, which are privileged structures in drug discovery [2]. The unique combination of these functional groups, therefore, makes direct replacement with a simpler or differently substituted analog impossible for achieving the same synthetic outcomes or biological activities.

Ethyl 2-amino-5-chloronicotinate: Comparative Evidence


Physicochemical Properties vs. Free Acid

Ethyl 2-amino-5-chloronicotinate is a more lipophilic entity compared to its free acid counterpart, 2-amino-5-chloronicotinic acid. This difference in lipophilicity, as measured by the calculated partition coefficient (LogP), directly impacts membrane permeability and solubility. The ethyl ester derivative exhibits a calculated LogP of approximately 2.08 [1], whereas the free acid has a LogP of about 1.87 [2]. This modest but meaningful increase in lipophilicity can enhance passive diffusion across biological membranes. Furthermore, the aqueous solubility of the ethyl ester is reported as 0.82 g/L at 25 °C [1], while the free acid shows a higher solubility of 2.639 mg/mL under estimated conditions [2]. These distinct physicochemical profiles dictate different behavior in biological assays and synthetic reactions, making the ethyl ester the preferred starting material when increased membrane permeability or solubility in organic solvents is required.

Medicinal Chemistry Physicochemical Profiling Drug Discovery

5'-Nucleotidase Inhibition Profile

Ethyl 2-amino-5-chloronicotinate exhibits a quantifiable inhibition constant (Ki) against rat ecto-5'-nucleotidase, a key enzyme in purinergic signaling. The compound demonstrated a Ki value of 229 nM in an in vitro enzymatic assay [1]. This provides a concrete benchmark for activity that can be compared against other synthesized analogs. In contrast, a structurally distinct halogenated analog, assessed under comparable assay conditions, showed a significantly weaker inhibition with an IC₅₀ of 4.01 × 10⁴ nM (40,100 nM) against the same target [2]. This comparison highlights that the specific molecular framework of ethyl 2-amino-5-chloronicotinate confers a substantial advantage in binding affinity for this particular target.

Enzyme Inhibition Biochemical Assay Drug Discovery

Key Intermediate for Imidazo[1,2-a]pyridine Synthesis

Ethyl 2-amino-5-chloronicotinate is explicitly claimed as a crucial starting material in the patent literature for constructing imidazo[1,2-a]pyridine derivatives. A specific patent (e.g., CN104557891A) details a method that uses a defined quantity of '2-amino-5-chloronicotinic acid ethyl ester' (10 g, 50 mmol) to react with N,N-dimethylformamide dimethyl acetal, yielding a key aldehyde intermediate [1]. This documented use-case stands in contrast to the unsubstituted ethyl 2-aminonicotinate, which, while used in some syntheses , lacks the chlorine handle required for the specific downstream functionalization leading to the 6-chloroimidazo[1,2-a]pyridine core described in the patent. The presence of the 5-chloro substituent is therefore not just a structural feature but a functional necessity for this particular synthetic pathway.

Organic Synthesis Medicinal Chemistry Patent Analysis

Physical Properties vs. Unsubstituted Analog

The introduction of a chlorine atom at the 5-position results in a distinct and quantifiable shift in key physical properties compared to the unsubstituted parent compound, ethyl 2-aminonicotinate. The melting point is a clear point of differentiation. Ethyl 2-amino-5-chloronicotinate exhibits a reported melting point of 120-125 °C , a value that is considerably higher than that of its unsubstituted analog. This difference is critical for solid-state handling and purification. Furthermore, the compound's density is reported as 1.326±0.06 g/cm³ [1], whereas the unsubstituted ethyl 2-aminonicotinate has a calculated density of 1.2±0.1 g/cm³ . These physical property differences are a direct consequence of the 5-chloro substitution and are important parameters for analytical method development, formulation, and storage.

Analytical Chemistry Physical Organic Chemistry Process Chemistry

NMR and X-Ray Structural Data

Ethyl 2-amino-5-chloronicotinate has been the subject of a dedicated full characterization study, providing an authoritative analytical benchmark. This includes the complete and unambiguous assignment of its ¹H and ¹³C NMR spectra, as well as the determination of its solid-state structure via single-crystal X-ray diffraction [1]. This level of characterization is a tangible asset for scientific procurement. For many close analogs, such as the commercially available ethyl 2-amino-5-bromonicotinate, a similarly rigorous and publicly accessible analytical dataset may not be available. The availability of a published X-ray structure and fully assigned NMR spectra provides an unequivocal reference for identity confirmation and purity assessment, reducing analytical ambiguity and ensuring the correct material is used in research.

Structural Biology Analytical Chemistry Quality Control

Ethyl 2-amino-5-chloronicotinate Applications


6-Chloroimidazo[1,2-a]pyridine Derivative Synthesis

Ethyl 2-amino-5-chloronicotinate is a key starting material for the synthesis of 6-chloroimidazo[1,2-a]pyridine-8-formate derivatives, a class of compounds with broad applications in medicinal chemistry. The 5-chloro substituent is retained in the final heterocyclic product, providing a handle for further diversification [1]. This specific application is validated by a patent detailing the use of 10 g of the compound to yield a specific aldehyde intermediate under controlled conditions [1].

Ecto-5'-Nucleotidase Inhibitor Development

The compound is a validated starting point for the development of inhibitors of ecto-5'-nucleotidase, an enzyme implicated in cancer and inflammation. Its demonstrated Ki of 229 nM against this target provides a quantitative basis for its use in medicinal chemistry campaigns focused on purinergic signaling [2]. This activity is a key differentiator from less active analogs [3].

Cross-Coupling Building Block

The combination of an amino group, an ester, and an aryl chloride makes ethyl 2-amino-5-chloronicotinate a versatile building block for diversity-oriented synthesis. The 5-chloro substituent is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid exploration of chemical space around the nicotinic acid core [4]. This contrasts with non-halogenated analogs which lack this key synthetic utility.

Analytical Standard Use

Due to its complete and peer-reviewed analytical characterization, including X-ray crystallography and NMR spectroscopy, this compound is an ideal candidate for use as an analytical standard [5]. It can be used to calibrate instruments, validate analytical methods (e.g., HPLC, LCMS), and train personnel on the interpretation of complex spectra for chlorinated heterocycles.

Technical Documentation Hub

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